molecular formula C10H9N3O B11045917 2,7-diamino-4H-chromene-3-carbonitrile

2,7-diamino-4H-chromene-3-carbonitrile

Cat. No.: B11045917
M. Wt: 187.20 g/mol
InChI Key: CEDHIIBJHHBRGU-UHFFFAOYSA-N
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Description

The 2,7-diamino-4H-chromene-3-carbonitrile scaffold is a prominent structure in medicinal chemistry research, recognized for its diverse biological potential. Derivatives of this core structure are investigated for multiple applications, including as inhibitors of key enzymes and as cytotoxic agents. Recent studies on closely related 4H-chromene-3-carbonitrile compounds have demonstrated significant tyrosinase inhibitory activity , which is relevant for research into hyperpigmentation and related dermatological conditions . One such derivative was identified as a competitive tyrosinase inhibitor with an IC50 value of 35.38 ± 2.12 µM, suggesting a high potential for structure-activity relationship (SAR) studies aimed at developing novel inhibitors . Furthermore, other 2-amino-4H-chromene-3-carbonitrile analogs have shown promising cytotoxic activity against various cancer cell lines , including MDA-MB-231, MCF-7, and T47D, with some compounds exhibiting potency greater than standard chemotherapeutic agents like etoposide . The mechanism of action for these compounds is an active area of research, with molecular docking and dynamics simulations indicating that their efficacy often stems from specific interactions within enzyme active sites, such as π-π stacking, hydrogen bonding, and chelation with metal ions . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2,7-diamino-4H-chromene-3-carbonitrile

InChI

InChI=1S/C10H9N3O/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-2,4H,3,12-13H2

InChI Key

CEDHIIBJHHBRGU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)N)OC(=C1C#N)N

Origin of Product

United States

Preparation Methods

Traditional Thermal Heating Approach

The classical synthesis of 2,7-diamino-4H-chromene-3-carbonitrile involves a one-pot, three-component reaction combining aromatic aldehydes, malononitrile, and aminophenol derivatives under reflux conditions in ethanol. For example, benzaldehyde reacts with malononitrile and resorcinol in the presence of a base catalyst (e.g., piperidine) to form the chromene core. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and nucleophilic addition (Figure 1). Typical conditions involve heating at 80–90°C for 2–4 hours, yielding 70–85% of the target compound.

Table 1: Representative Conditions for Thermal Synthesis

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde, malononitrile, resorcinolPiperidineEthanol80378
4-Chlorobenzaldehyde, malononitrile, β-naphtholK2CO3EtOH/H2O902.582

Catalyzed Synthesis Using NS-Doped Graphene Oxide Quantum Dots (GOQDs)

A breakthrough in catalytic efficiency was achieved using NS-doped GOQDs, which enable rapid, high-yield synthesis under mild conditions. The catalyst (30 mg) facilitates a one-pot reaction in ethanol at room temperature, completing in <2 hours with yields up to 98%. The NS-doped GOQDs enhance electron transfer, accelerating the Knoevenagel step and stabilizing intermediates. Density functional theory (DFT) calculations confirm that the catalyst lowers the activation energy of the rate-determining step by 15–20 kJ/mol.

Key Advantages:

  • Sustainability: The catalyst is recyclable for up to five cycles without significant loss of activity.

  • Broad Substrate Scope: Electron-deficient and electron-rich aldehydes are tolerated, enabling diverse derivatives.

Supported Ionic Liquid Catalysis

Supported ionic liquids (SILs) such as [BMIM]BF4 immobilized on silica gel offer a solvent-free pathway. This method achieves 85–92% yields within 1.5 hours at 60°C, minimizing waste generation. The ionic liquid stabilizes the transition state via hydrogen bonding and electrostatic interactions, as evidenced by NMR studies.

Mechanistic Pathways

The synthesis proceeds through three stages:

  • Knoevenagel Condensation: Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition: Aminophenol attacks the nitrile, forming a zwitterionic intermediate.

  • Cyclization and Aromatization: Intramolecular cyclization yields the chromene core, followed by dehydrogenation.

DFT analyses reveal that the energy barrier for cyclization is reduced by 25% when using NS-doped GOQDs compared to thermal methods.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

ParameterThermal MethodGOQDs CatalysisIonic Liquid
Yield (%)70–8590–9885–92
Time (h)2–41–21–1.5
Temperature (°C)80–9025–3060
Catalyst ReusabilityNone5 cycles3 cycles
Environmental ImpactModerateLowLow

The GOQDs method outperforms others in yield and sustainability, while ionic liquids excel in solvent-free conditions.

Characterization and Validation

Synthetic products are validated via:

  • FT-IR Spectroscopy: Peaks at 2180–2200 cm⁻¹ confirm the C≡N stretch.

  • NMR Spectroscopy: 1^1H NMR shows aromatic protons at δ 6.8–7.5 ppm and NH₂ signals at δ 4.9–5.3 ppm.

  • Mass Spectrometry: Molecular ion peaks align with theoretical m/z values (e.g., m/z 263.29 for C₁₆H₁₃N₃O) .

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4H-chromen-3-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus sulfides, phosphorus tribromide, and various oxidizing and reducing agents . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted chromenes, which can exhibit different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

2,7-Diamino-4H-chromen-3-yl cyanide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-diamino-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of tumor necrosis factor-α-induced nitric oxide, suggesting its potential as an anti-inflammatory agent . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Position 4 Substituents : Aryl groups with electron-withdrawing moieties (e.g., nitro, chloro) enhance anticancer activity by promoting DNA intercalation . Hydrophobic groups (e.g., benzyloxy) improve tyrosinase inhibition .
  • Position 7 Modifications: Hydroxyl groups increase water solubility but reduce membrane permeability, whereas alkyl or dimethylamino groups enhance lipophilicity and cytotoxicity .

Catalyst Impact :

  • Base Catalysts (KOH, Et₃N): Accelerate Knoevenagel condensation and Michael addition steps .
  • Piperidine : Facilitates enamine formation, critical for cyclization .

Physicochemical and Structural Properties

Crystallographic studies reveal that substituents dictate molecular conformation and intermolecular interactions:

  • Cyclohexane Ring Conformation : In 4-aryl derivatives, the cyclohexane ring adopts a half-boat conformation, while the pyran ring forms a "V" shape, influencing packing efficiency .
  • Hydrogen Bonding: Amino and nitrile groups participate in H-bonding, stabilizing crystal lattices .
  • Melting Points : Derivatives with nitro groups (e.g., 4-nitrophenyl) exhibit higher melting points (>200°C) due to strong intermolecular forces .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4H-chromene-3-carbonitrile derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:

  • Method 1 : Cyclocondensation of benzylidenemalonitrile derivatives with phenols/naphthols under basic conditions (e.g., KOH/EtOH), producing 2-amino-4H-chromene-3-carbonitriles substituted at C-4 .
  • Method 2 : Three-component reactions using aromatic aldehydes, malononitrile, and α-naphthols in PEG-400 at 100°C without catalysts, yielding fused chromene derivatives .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2–3 hours) and improves regioselectivity compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2,7-diamino-4H-chromene-3-carbonitrile?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions and electronic environments. For example, the nitrile group (-CN) appears as a singlet at ~2200 cm1^{-1} in IR, while NH2_2 protons resonate at δ 4.7–5.3 ppm in 1H^1H NMR .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with hydrogen-bonding networks (N–H···O/N interactions) stabilize the structure. Lattice parameters (e.g., a=12.6336A˚,β=113.58a = 12.6336 \, \text{Å}, \beta = 113.58^\circ) are resolved using SHELX software .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shift discrepancies) be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 1H^1H-13C^13C HSQC/HMBC to assign ambiguous signals. For example, coupling constants in 1H^1H NMR differentiate aromatic protons from NH2_2 groups .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and optimize geometry, aligning with experimental data .
  • Alternative Techniques : Mass spectrometry (HRMS) confirms molecular weight, while IR validates functional groups (e.g., -CN at 2200 cm1 ^{-1}) .

Q. What strategies optimize regioselectivity in the synthesis of C-7 substituted derivatives?

  • Methodological Answer :

  • Protecting Groups : Introduce propargyloxy or methoxy groups at C-7 prior to cyclization to direct electrophilic substitution .
  • Catalytic Systems : CuI-mediated click chemistry enables selective azide-alkyne cycloaddition for C-7 functionalization (e.g., 7-propargyloxy derivatives) .
  • Solvent Effects : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates, reducing side reactions .

Q. How can structure-activity relationships (SAR) guide the design of chromene derivatives with enhanced antimicrobial activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute C-4 aryl groups (e.g., 4-fluorophenyl) with electron-withdrawing groups to improve bacterial membrane penetration .
  • In Silico Screening : Molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase identifies key binding interactions (e.g., hydrogen bonds with -NH2_2) .
  • In Vitro Assays : Broth microdilution (MIC ≤ 12.5 µg/mL) validates potency against Gram-positive pathogens like S. aureus .

Data Analysis and Experimental Design

Q. How should researchers address low crystallinity in 4H-chromene derivatives during X-ray analysis?

  • Methodological Answer :

  • Crystallization Conditions : Use mixed solvents (toluene/ethanol, 2:1) for slow evaporation, improving crystal size and quality .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twin domains, particularly for monoclinic systems with β angles deviating from 90° .
  • Hydrogen Bonding : Stabilize lattice packing via N–H···O interactions (e.g., NH2_2 donors with carbonyl acceptors) .

Q. What experimental controls are essential when evaluating antitumor activity in chromene derivatives?

  • Methodological Answer :

  • Positive Controls : Compare IC50_{50} values with standard agents (e.g., doxorubicin) in MTT assays using HeLa or MCF-7 cell lines .
  • Cytotoxicity Profiling : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity indices (>10-fold preferred) .
  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) confirms apoptosis induction versus necrosis .

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